A Technical Guide to the Synthesis and Characterization of N-Desmethyl Ivabradine for Research Applications
A Technical Guide to the Synthesis and Characterization of N-Desmethyl Ivabradine for Research Applications
Introduction
Ivabradine is a heart rate-lowering agent that selectively inhibits the "funny" (If) current in the sinoatrial node, playing a crucial role in the management of chronic stable angina pectoris and heart failure.[1][2] Its therapeutic effect is not solely attributed to the parent compound; ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This biotransformation leads to the formation of several metabolites, with the N-desmethylated derivative, S-18982, being the principal and pharmacologically active metabolite.[4][5] This N-desmethyl metabolite circulates at approximately 40% of the concentration of the parent drug and is equipotent, contributing significantly to the overall therapeutic effect.[3]
For research and drug development purposes, obtaining a pure, well-characterized standard of this key metabolite is paramount. While the term "hydroxy ivabradine" is sometimes used colloquially, the primary oxidative metabolite of pharmacological interest is N-desmethyl ivabradine. This guide provides a comprehensive, scientifically-grounded framework for the chemical synthesis and rigorous analytical characterization of N-desmethyl ivabradine, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing reliable, high-quality material for investigation.
Section 1: Chemical Synthesis of N-Desmethyl Ivabradine
Synthetic Strategy: A Rationale
The synthesis of N-desmethyl ivabradine is logically approached via the coupling of two key building blocks: a benzazepinone moiety containing a reactive alkyl halide and the chiral bicyclic amine. This strategy mirrors established synthetic routes for ivabradine itself, with the critical modification of using a primary amine instead of the N-methylated secondary amine.[6][7] This approach ensures high stereochemical fidelity, as the chiral center is established in a precursor, and avoids the often harsh and non-selective conditions required for direct N-demethylation of ivabradine.
The chosen pathway involves a nucleophilic substitution reaction where the primary amine of the bicyclic fragment displaces a halide on the benzazepinone side chain. This method is robust, high-yielding, and allows for straightforward purification.
Caption: Overall workflow for the synthesis of N-Desmethyl Ivabradine.
Materials and Reagents
| Reagent | CAS Number | Recommended Purity |
| 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | 148870-57-9 | >98% |
| Sodium Iodide | 7681-82-5 | >99% |
| ((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | 866783-12-2 | >98% (chiral) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, >99% |
| Acetonitrile (ACN) | 75-05-8 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | HPLC Grade |
| Hexane | 110-54-3 | HPLC Grade |
| Silica Gel | 63231-67-4 | 230-400 mesh |
Step-by-Step Synthesis Protocol
Step 1: In-situ Preparation of the Iodopropyl Benzazepinone Intermediate
The chloro-propyl derivative is converted to the more reactive iodo-propyl analogue via a Finkelstein reaction to facilitate the subsequent nucleophilic substitution. This is performed in-situ to maximize reactivity and avoid isolation of the potentially less stable iodo intermediate.
-
To a round-bottom flask under a nitrogen atmosphere, add 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq) and sodium iodide (1.5 eq).
-
Add anhydrous acetone as the solvent (approx. 10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 56°C) and stir for 4-6 hours. The progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The resulting suspension containing the iodo-intermediate is used directly in the next step.
Step 2: Coupling Reaction to form N-Desmethyl Ivabradine
-
To the flask containing the iodo-intermediate, add ((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine (1.1 eq) and anhydrous potassium carbonate (3.0 eq).
-
Causality : Potassium carbonate acts as a non-nucleophilic base to scavenge the HI formed during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
-
Add anhydrous acetonitrile to the flask (adjusting solvent volume as needed).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
Step 3: Purification via Column Chromatography
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Prepare a silica gel column packed with a suitable solvent system. A gradient elution of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 80%) is typically effective.
-
Insight : Adding 1-2% triethylamine to the mobile phase can prevent peak tailing by deactivating acidic sites on the silica gel, which is crucial for purifying amines.
-
-
Load the dissolved crude product onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield N-desmethyl ivabradine as a pale yellow oil or solid. The molecular formula is C₂₆H₃₄N₂O₅ and the molecular weight is 454.6 g/mol .[8]
Section 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-desmethyl ivabradine. The following workflow outlines the standard analytical procedures required.
Caption: Analytical workflow for the verification of N-Desmethyl Ivabradine.
Method 1: Purity Assessment by Reverse-Phase HPLC
Principle: RP-HPLC separates the target compound from residual starting materials and by-products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by the relative area of the main peak.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 50-100 µg/mL with the mobile phase.
-
Chromatographic Conditions: A validated method for ivabradine and its metabolites can be adapted.[9][10]
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 25 mM Phosphate Buffer (pH 6.5) (60:40 v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
| Column Temp. | Ambient (25°C) |
| Run Time | 10-15 minutes |
Expected Results: A single major peak should be observed at a specific retention time. Purity should be >98% (calculated by peak area normalization). The absence of peaks corresponding to starting materials confirms the completion of the reaction and effective purification.
Method 2: Molecular Weight Confirmation by Mass Spectrometry
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to ionize the molecule and determine its mass-to-charge ratio (m/z), confirming the molecular weight.
Experimental Protocol:
-
Sample Preparation: Dilute the stock solution (from HPLC prep) further with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of ~1-10 µg/mL.
-
Causality : Formic acid aids in the protonation of the molecule, promoting the formation of the [M+H]⁺ ion in positive ionization mode.
-
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100 - 1000
-
Analysis: Direct infusion or via LC-MS using the HPLC method above.
-
Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺.
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
|---|
| N-Desmethyl Ivabradine | C₂₆H₃₄N₂O₅ | 454.25 | 455.25 |
Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns, which should show characteristic fragments similar to ivabradine.[11][12]
Method 3: Structural Elucidation by NMR Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
Expected Results (¹H NMR): The most critical diagnostic feature is the absence of the N-methyl singlet that is characteristic of ivabradine (typically found around 2.2-2.4 ppm). Instead, a broad singlet corresponding to the N-H proton should be observed. Other key features, when compared to the known spectrum of ivabradine hydrochloride, will be largely similar, including:[13]
-
Aromatic protons in the 6.5-7.0 ppm range.
-
Singlets for the four methoxy (-OCH₃) groups around 3.8-3.9 ppm.
-
A complex series of aliphatic multiplets for the propyl chain and bicyclic ring protons between 1.5 and 3.5 ppm.
Conclusion
This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of N-desmethyl ivabradine, the principal active metabolite of ivabradine. By following the detailed protocols for synthesis, purification, and multi-faceted analytical verification (HPLC, MS, NMR), researchers can confidently produce and validate a high-purity standard of this critical compound. The emphasis on the rationale behind experimental choices provides the necessary scientific grounding for troubleshooting and adaptation, empowering drug development professionals to advance their research with a well-characterized molecule.
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